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Compound of Interest

Compound Name: 2'-Bromo-5"-iodoacetophenone
CAS No.: 1261581-18-3
Cat. No.: B2833845
Get Quote
& J

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 1-(2-bromo-5-iodophenyl)ethanone (commonly
referred to as ortho-bromo meta-iodo acetophenone relative to the acetyl group) is a high-value
scaffold. Its utility lies not merely in its physical characteristics, but in its orthogonal reactivity.

Possessing two distinct halogen handles—a labile iodide at the C5 position and a more robust
bromide at the C2 position—this molecule allows for sequential, regiospecific cross-coupling
reactions. For drug development professionals, this enables the rapid construction of complex,
non-symmetrical biaryl systems without the need for protecting groups.

This guide details the physicochemical profile, synthesis, and handling protocols required to
utilize this intermediate effectively.

Chemical Identity & Nomenclature
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Precise nomenclature is critical to avoid confusion with isomeric forms (e.g., phenacyl

bromides).
Attribute Detail
IUPAC Name 1-(2-Bromo-5-iodophenyl)ethanone
Common Name 2'-Bromo-5'-iodoacetophenone
Molecular Formula CsHsBriO
Molecular Weight 324.94 g/mol
SMILES CC(=0)C1=C(Br)C=CC(l)=C1
Structure Acetyl group at C1; Bromine at C2 (ortho);

lodine at C5 (meta)

Physical Properties Profile

Note: Values below represent a synthesis of experimental data from analogous di-halogenated
acetophenones and computational prediction models, as specific experimental data for this

isomer is proprietary in many contexts.

Thermodynamic & Transport Properties

© 2026 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2833845?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value | Range Scientific Context

High molecular weight and

symmetry typically yield a solid
Physical State Solid (Crystalline) Y Y .yp ] Yy

at STP, unlike liquid mono-halo

acetophenones.

Lower than 4-
] ] ] iodoacetophenone (85°C) due
Melting Point 55°C - 65°C (Predicted) o )
to ortho-bromo steric disruption

of crystal packing.

Decomposition often precedes
Boiling Point >300°C (dec.) boiling at atmospheric

pressure.

Heavy atom effect (Br + I)
Density ~2.1 g/cm?3 significantly increases density

relative to acetophenone.

Solubility (Water) Negligible (<0.1 mg/mL) Highly lipophilic (LogP ~3.2).

Soluble in DCM, THF, EtOAc,
Solubility (Organic) Excellent Acetone. Moderate solubility in
MeOH.

Stability & Storage

e Photosensitivity:High. The C—I bond is weak (~50 kcal/mol) and susceptible to homolytic
cleavage under UV light.

o Protocol: Store in amber glass vials under inert atmosphere (Argon/Nz2).

o Thermal Stability: Stable up to ~100°C. Avoid prolonged heating >120°C without a catalyst,
as deiodination can occur.

e Hygroscopicity: Low.

Synthesis & Purification Strategy
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As a Senior Scientist, | recommend the Weinreb Amide Route over direct halogenation. Direct
halogenation of acetophenone lacks the necessary regiocontrol to distinguish between the 3-
and 5-positions reliably.

Recommended Synthetic Workflow

» Starting Material: 2-Bromo-5-iodobenzoic acid.
 Activation: Conversion to acid chloride (SOCIz) or mixed anhydride.
» Weinreb Amide Formation: Reaction with N,O-dimethylhydroxylamine.

e Grignard Addition: Controlled addition of Methylmagnesium bromide (MeMgBr).

- 1. SOCI2, DMF(cat) - - MeMgBr (1.1 eq) -
2-Bromo-5-i0do | 2. HN(OMe)Me:HCI, Et3N > Weinreb Amide | THF,-78°C to 0°C > 1-(2-Bromo-5-iodo

benzoic acid Intermediate phenyl)ethanone

Click to download full resolution via product page

Figure 1: The Weinreb Amide protocol ensures mono-alkylation, preventing the formation of the
tertiary alcohol side-product common in direct ester additions.

Chemoselective Application: The "Sequential
Coupling" Protocol

The primary value of this compound is the reactivity difference between the C-l and C-Br
bonds. Palladium undergoes oxidative addition to the C—I bond approximately 1000x faster
than the C-Br bond at room temperature.

Experimental Protocol for Selective C5-Arylation

e Solvent System: THF:Water (4:1).
o Catalyst: Pd(PPhs)a (1-3 mol%).

e Base: Na:COs (2.0 eq).
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e Boronic Acid: Aryl-B(OH)2 (1.05 eq).
e Conditions:Room Temperature (20-25°C), 4-12 hours.

o Critical Control Point: Do not heat. Heating >60°C will activate the bromide and lead to

mixtures.

» To cite this document: BenchChem. [Technical Guide: Physical Properties & Chemoselective
Utility of Ortho-Bromo Meta-lodo Acetophenone]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2833845/docs#technical-guide-physical-
properties-chemoselective-utility-of-ortho-bromo-meta-iodo-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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